4-Hydroxycyclophosphamide is a significant metabolite of cyclophosphamide, an alkylating agent widely used in chemotherapy. This compound is crucial for understanding the therapeutic effects and toxicities associated with cyclophosphamide treatment. It is classified as a phosphoramide and is known for its role in the activation of cyclophosphamide into its active forms, which exert cytotoxic effects on cancer cells.
4-Hydroxycyclophosphamide is primarily derived from cyclophosphamide through metabolic processes in the liver. It can also be synthesized in vitro using various enzymatic methods, such as those involving peroxygenases, which facilitate the hydroxylation of cyclophosphamide.
The synthesis of 4-hydroxycyclophosphamide can be achieved through various methods, including enzymatic and chemical approaches. One notable method involves the use of peroxygenases, which catalyze the hydroxylation of cyclophosphamide in a controlled environment.
In a typical enzymatic synthesis, cyclophosphamide is incubated with purified peroxygenase in a buffer solution. The reaction requires continuous hydrogen peroxide supply, which acts as a co-substrate. The mixture is stirred at a specific temperature (usually around 25 °C) for several hours, after which the reaction is terminated by adding an organic solvent such as acetonitrile to extract the product. Subsequent purification steps involve chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate 4-hydroxycyclophosphamide from other by-products .
The molecular structure of 4-hydroxycyclophosphamide features a cyclophosphamide backbone with a hydroxyl group (-OH) attached to the fourth carbon atom. This modification alters its reactivity and biological activity compared to its parent compound.
4-Hydroxycyclophosphamide undergoes various chemical reactions that are important for its biological activity. It can be converted into other active metabolites, such as aldophosphamide, through hydrolysis reactions. Additionally, it can participate in nucleophilic substitution reactions due to the presence of electrophilic sites on its structure.
The metabolic conversion of 4-hydroxycyclophosphamide can lead to the formation of reactive intermediates that bind to DNA, resulting in cytotoxic effects. Understanding these reactions is crucial for evaluating both the therapeutic efficacy and potential side effects of cyclophosphamide-based therapies .
The mechanism by which 4-hydroxycyclophosphamide exerts its effects involves its conversion into active metabolites that interact with cellular macromolecules. Upon administration, it gets activated within cells to form phosphoramide mustard, which then alkylates DNA.
This alkylation leads to cross-linking of DNA strands, ultimately triggering apoptosis in rapidly dividing cancer cells. The effectiveness of this process depends on various factors, including cellular uptake and the presence of nucleophiles within the target cells .
Relevant analyses have shown that 4-hydroxycyclophosphamide's stability and reactivity are influenced by environmental factors such as pH and temperature .
4-Hydroxycyclophosphamide has several applications in scientific research:
4-Hydroxycyclophosphamide (4-OH-CPA) is the crucial primary metabolite in the bioactivation pathway of cyclophosphamide (CPA), a nitrogen mustard alkylating agent. Its formation represents the rate-limiting step in CPA’s metabolic activation, mediated predominantly by hepatic cytochrome P450 (CYP) enzymes, with CYP2B6 contributing ~45% of this conversion, followed by CYP3A4 (~25%) and CYP2C9 (~12%) [1] [3]. Once formed, 4-OH-CPA exists in equilibrium with its tautomer aldophosphamide. This tautomer passively diffuses into cells, where it undergoes spontaneous β-elimination to generate phosphoramide mustard—the DNA-crosslinking agent responsible for CPA’s cytotoxic effects—and acrolein, a urotoxic byproduct [1] [2] [3].
The biochemical fate of 4-OH-CPA is determined by cellular detoxification mechanisms. Aldehyde dehydrogenases (ALDH1A1 and ALDH3A1) oxidize aldophosphamide to inactive carboxyphosphamide, providing a key resistance mechanism in stem cells and certain tumors. Conversely, glutathione S-transferases (GSTs) catalyze glutathione conjugation, another detoxification route [1] [6]. Genetic polymorphisms in these enzymes significantly influence therapeutic outcomes. For example, ALDH3A1 variants increase hemorrhagic cystitis risk, while GSTP1 Val/Val genotypes correlate with improved survival in lymphoma patients [1] [6].
Table 1: Key Enzymes in 4-Hydroxycyclophosphamide Metabolism
Enzyme | Role | Functional Impact |
---|---|---|
CYP2B6 | Primary 4-hydroxylase | 45% contribution to CPA activation; polymorphisms alter 4-OH-CPA AUC |
ALDH1A1/3A1 | Detoxification | Inactivates aldophosphamide; variants increase toxicity risk |
GSTs | Conjugation | Null genotypes improve disease-free survival in some malignancies |
CYP3A4 | Competing pathway | Catalyzes N-dechloroethylation to inactive metabolites and toxic chloroacetaldehyde |
4-Hydroxycyclophosphamide serves as the pharmacologically active intermediate for both cyclophosphamide and mafosfamide. Unlike CPA, which requires hepatic activation, mafosfamide is chemically stabilized as the 4-sulfoethylthio analog of 4-OH-CPA. This structure allows mafosfamide to bypass CYP-dependent activation, directly releasing 4-OH-CPA in physiological conditions [3] [6]. Consequently, mafosfamide enables targeted delivery—particularly in intrathecal therapy for meningeal malignancies—where hepatic conversion is inefficient or irrelevant [3].
The pharmacokinetics of 4-OH-CPA dictate therapeutic efficacy. After intravenous CPA administration, 4-OH-CPA rapidly appears in plasma, with an AUC metabolic ratio (4-OH-CPA/CPA) of ~0.06 in glomerulonephritis patients [5]. This ratio varies significantly due to:
Table 2: Pharmacokinetic Parameters of 4-Hydroxycyclophosphamide in Humans
Parameter | Value | Influencing Factors |
---|---|---|
AUC₀–∞ (ng·ml⁻¹·h) | 5388 ± 2841 | Serum albumin, genetic variants |
Metabolic Ratio (4-OH-CPA/CPA) | 0.06 ± 0.04 | CYP activity, protein binding |
Half-life (min) | ~5.2 (in vitro) | Albumin concentration, pH |
The discovery of 4-hydroxycyclophosphamide emerged from efforts to elucidate the mechanism of cyclophosphamide—a prototypical oxazaphosphorine developed in the 1950s. Initial studies showed CPA was pharmacologically inert in vitro but potently cytotoxic in vivo, prompting investigations into its metabolic activation [3] [6]. By the 1970s, researchers identified 4-OH-CPA as the pivotal intermediate formed via hepatic CYP-mediated hydroxylation. This finding explained CPA’s selective toxicity: rapidly proliferating cells (e.g., tumors, lymphocytes) exhibited lower ALDH activity, allowing intracellular accumulation of phosphoramide mustard [1] [3].
Mafosfamide was subsequently engineered in the 1980s as a stabilized derivative delivering 4-OH-CPA without requiring metabolic activation. Its design leveraged the understanding that 4-OH-CPA’s instability (~5.2-minute in vitro half-life) limited targeted delivery [3] [10]. Trofosfamide and glufosfamide represent further innovations—oral oxazaphosphorines with improved bioavailability or tumor-targeting via glucose transporters [3] [6].
Table 3: Key Chemical Properties of 4-Hydroxycyclophosphamide
Property | Value | Method/Reference |
---|---|---|
Chemical Formula | C₇H₁₅Cl₂N₂O₃P | PubChem CID 99735 |
Molar Mass | 277.08 g/mol | [2] [9] |
In Vitro Half-Life | 5.2 minutes | Rat plasma stability study |
Primary Degradants | Phosphoramide mustard, acrolein | β-elimination at physiological pH |
Tautomerization | Equilibrium with aldophosphamide | Spontaneous; favors cellular uptake |
Nuclear receptors (CAR, PXR, AhR) were later found to transcriptionally regulate CYP2B6 and other enzymes governing 4-OH-CPA generation, linking drug-drug interactions (e.g., glucocorticoid induction) to interpatient PK variability [3]. Despite five decades of research, 4-OH-CPA remains therapeutically relevant due to its role in modern regimens like post-transplant cyclophosphamide (PT-CY) for graft-versus-host disease prophylaxis [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7